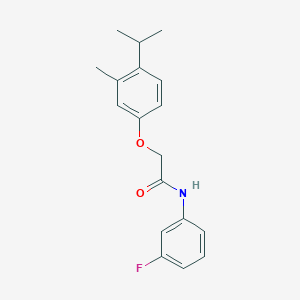

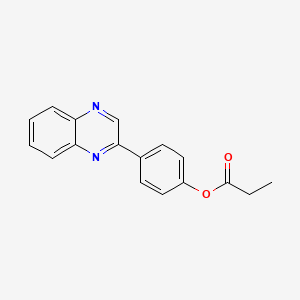

N-(3-fluorophenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-fluorophenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide, also known as Fimasartan, is a non-peptide angiotensin II receptor antagonist that is used for the treatment of hypertension. It was first developed by Boryung Pharmaceutical Co. Ltd. in South Korea and was approved for use in 2010. Fimasartan is a highly selective and potent angiotensin II receptor blocker that has been shown to have a long-lasting effect on blood pressure reduction.

Wirkmechanismus

N-(3-fluorophenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide works by selectively blocking the angiotensin II type 1 receptor, which is responsible for vasoconstriction and the release of aldosterone. By blocking this receptor, N-(3-fluorophenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide causes vasodilation and reduces the production of aldosterone, resulting in a decrease in blood pressure.

Biochemical and Physiological Effects:

N-(3-fluorophenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide has been shown to have a long-lasting effect on blood pressure reduction, with a duration of action of up to 24 hours. It has also been shown to improve endothelial function and reduce arterial stiffness, which are important factors in the development of cardiovascular disease. N-(3-fluorophenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide has a good safety profile and is well tolerated by patients, with few adverse effects reported.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-fluorophenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide has several advantages as a research tool in the study of hypertension and cardiovascular disease. It is a highly selective and potent angiotensin II receptor blocker that has been shown to have a long-lasting effect on blood pressure reduction. It is also well tolerated by patients and has a good safety profile.

One limitation of N-(3-fluorophenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide is that it is a relatively new drug, and there is still much to be learned about its long-term effects and potential interactions with other medications. Additionally, N-(3-fluorophenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide is not widely available in all countries, which may limit its use in certain research settings.

Zukünftige Richtungen

There are several potential future directions for research involving N-(3-fluorophenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide. One area of interest is the use of N-(3-fluorophenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide in combination with other antihypertensive medications to achieve optimal blood pressure control. Another area of research is the potential therapeutic benefits of N-(3-fluorophenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide in other conditions such as heart failure, stroke, and renal disease. Additionally, further studies are needed to better understand the long-term effects and safety profile of N-(3-fluorophenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide, particularly in high-risk populations such as elderly patients and those with comorbidities.

Synthesemethoden

The synthesis of N-(3-fluorophenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide involves the reaction of 3-fluorobenzylamine with 4-isopropyl-3-methylphenol in the presence of sodium hydride and dimethylformamide to form the intermediate 3-(4-isopropyl-3-methylphenoxy)propylamine. The intermediate is then reacted with acetic anhydride in the presence of a catalyst to form the final product, N-(3-fluorophenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide.

Wissenschaftliche Forschungsanwendungen

N-(3-fluorophenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of hypertension. It has been shown to have a significant blood pressure-lowering effect in both animal models and human subjects. In addition to its antihypertensive effects, N-(3-fluorophenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide has also been studied for its potential therapeutic benefits in other conditions such as heart failure, stroke, and renal disease.

Eigenschaften

IUPAC Name |

N-(3-fluorophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO2/c1-12(2)17-8-7-16(9-13(17)3)22-11-18(21)20-15-6-4-5-14(19)10-15/h4-10,12H,11H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRQNRNKPQJSRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=CC=C2)F)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline](/img/structure/B5682541.png)

![6-{4-[1-(dimethylamino)ethyl]phenyl}pyridin-3-ol](/img/structure/B5682549.png)

![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]piperidin-3-yl}propanoic acid](/img/structure/B5682570.png)

![4-ethyl-6-{3-[(2-methylbenzyl)oxy]azetidin-1-yl}pyrimidine](/img/structure/B5682577.png)

![8-(1,3-benzothiazol-6-ylcarbonyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5682580.png)

![N-(3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5682587.png)

![2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)pyridine](/img/structure/B5682605.png)

![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682612.png)

![2-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5682617.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxamide](/img/structure/B5682632.png)